1-Boc-4-But-1-ynyl-piperidine
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Overview
Description
1-Boc-4-But-1-ynyl-piperidine, also known as 4-But-1-ynyl-piperidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C14H23NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-But-1-ynyl-piperidine can be synthesized through various methods. One common approach involves the reaction of 4-piperidone with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then subjected to further reactions to introduce the butynyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity. The compound is typically purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-But-1-ynyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Boc-4-But-1-ynyl-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules and as a building block for drug discovery.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-But-1-ynyl-piperidine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Boc-4-But-1-ynyl-piperidine can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-Boc-4-hydroxypiperidine: Utilized in the synthesis of N-heterocyclic alkyl ethers.
Properties
Molecular Formula |
C14H23NO2 |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
tert-butyl 4-but-1-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h12H,5,8-11H2,1-4H3 |
InChI Key |
VTTIVWFVTNHQNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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